Fennel oil

Overview

Description

Fennel oil, derived from the seeds of the Foeniculum vulgare plant, is a pale yellow or colorless liquid with a sweet, anise-like aroma. It has been used for centuries in traditional medicine and culinary applications. Fennel oil is rich in bioactive compounds, including trans-anethole, methyl chavicol, and fenchone . Its distinct flavor and potential health benefits make it a valuable addition to various industries.

Molecular Structure Analysis

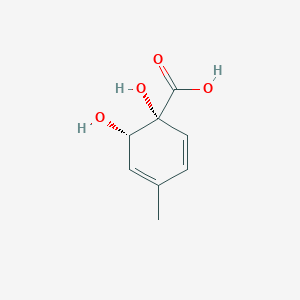

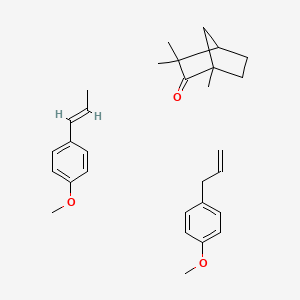

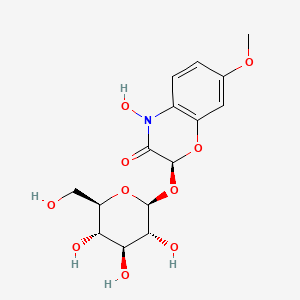

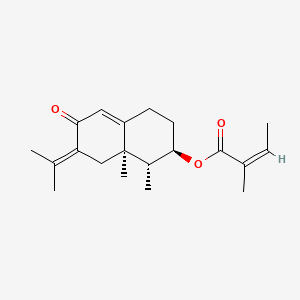

The primary constituents of fennel oil include trans-anethole (78.38-86.08%), methyl chavicol (2.32-2.54%), and fenchone (6.65-8.95%) . These compounds contribute to its characteristic aroma and potential therapeutic effects.Chemical Reactions Analysis

Fennel oil exhibits antioxidant properties, as demonstrated by its ability to scavenge free radicals (DPPH assays) and inhibit lipid peroxidation. Additionally, it possesses metal-chelating activity . These reactions contribute to its potential health benefits.Physical and Chemical Properties Analysis

: Naaz, S., Ahmad, N., Qureshi, M. I., Hashmi, N., Akhtar, M. S., & Khan, M. M. A. (2022). Antimicrobial and antioxidant activities of fennel oil. Bioinformation, 18(9), 795–800. Read more

Scientific Research Applications

Bio-refining and Antioxidant Activity

Fennel oil has been studied for its potential applications in bio-refining . The oil is derived from fennel seeds and contains complex organic macromolecules and other chemical constituents such as antioxidants . This makes it a promising candidate for sustainable industrial production processes .

Moisturizing Cream Ingredient

Fennel oil and its by-products have been characterized for their potential use in moisturizing creams . The oil’s unique properties could contribute to the development of new skincare products .

Antibacterial Activity

Fennel oil has shown antibacterial activity against several bacteria, including Staphylococcus albus, Bacillus subtilis, Salmonella typhimurium, Shigella dysenteriae, and Escherichia coli . This suggests potential applications in the development of new antibacterial treatments .

Nanogel Formulation

Fennel essential oils have been used in the formulation of nanogels, which have shown promising antibacterial activity against Staphylococcus aureus . The nanogels were developed using nanoparticles of polylactic acid and glycolic acid (PLGA), and showed good drug release and minimum inhibitory concentration (MIC) against S. aureus .

Traditional Medicine

Traditionally, fennel was used as a medicinal herb to prevent bloating, gas digestive issues, and even for the treatment of coughs and chest infections . Modern research has been examining the validity of these traditional uses .

Yield and Composition

Research has also been conducted into the yield and composition of fennel oil, with studies emphasizing the effect of genetic characteristics and agronomic traits on vegetable oil yield and composition .

properties

IUPAC Name |

1-methoxy-4-[(E)-prop-1-enyl]benzene;1-methoxy-4-prop-2-enylbenzene;1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O.2C10H12O/c1-9(2)7-4-5-10(3,6-7)8(9)11;2*1-3-4-9-5-7-10(11-2)8-6-9/h7H,4-6H2,1-3H3;3-8H,1-2H3;3,5-8H,1,4H2,2H3/b;4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHSPPLZGYJDIK-ITDJAWRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC.CC1(C2CCC(C2)(C1=O)C)C.COC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)OC.CC1(C2CCC(C2)(C1=O)C)C.COC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly sol in water; sol in 1 vol 90% or in 8 volumes 80% alcohol; very sol in chloroform, ether | |

| Record name | FENNEL OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.953-0.973 @ 25 deg/25 °C | |

| Record name | FENNEL OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

FennelOil | |

Color/Form |

Colorless to pale yellow oil | |

CAS RN |

8006-84-6 | |

| Record name | Oils, fennel | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oils, fennel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENNEL OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[Oxo-(5-propyl-3-isoxazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1239016.png)

![5-chloro-2-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide](/img/structure/B1239018.png)

![4,6-dimethyl-N'-[(1E)-1-phenylethylidene]pyrimidine-2-carbohydrazide](/img/structure/B1239031.png)